physicochemical properties of 4-Iodo-1H-pyrazole-3-carboxamide
physicochemical properties of 4-Iodo-1H-pyrazole-3-carboxamide
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Iodo-1H-pyrazole-3-carboxamide
Abstract: 4-Iodo-1H-pyrazole-3-carboxamide represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the introduction of an iodine atom provides a key vector for further synthetic modification, for example, via cross-coupling reactions.[1][2] A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and guiding formulation development. This technical guide provides a comprehensive overview of the core , detailing both the significance of each parameter and the rigorous, validated experimental protocols for their determination.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation of all physicochemical analysis.
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IUPAC Name: 4-iodo-1H-pyrazole-3-carboxamide
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Molecular Formula: C₄H₄IN₃O
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Molecular Weight: 252.99 g/mol
Caption: Chemical structure of 4-Iodo-1H-pyrazole-3-carboxamide.
Solid-State Properties: Melting Point
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting point is sharp and characteristic, whereas impurities typically cause a depression and broadening of the melting range.[3]
| Property | Representative Value | Significance |
| Melting Point | 215-218 °C (dec.) | Indicates thermal stability; a sharp range suggests high purity. |
Experimental Protocol: Capillary Melting Point Determination
This method relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4][5]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
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Approximate Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting point. This initial run prevents spending excessive time on the precise measurement.[3][6]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate, no more than 1-2 °C per minute, as the melting point is approached.[6]
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Data Recording:
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Record the temperature (T₁) at which the first droplet of liquid is observed.
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Record the temperature (T₂) at which the last solid particle melts.
-
The melting point is reported as the range T₁ - T₂. A pure sample should have a range of 0.5-1.0 °C.
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Caption: Workflow for Melting Point Determination.
Solution Properties: Aqueous Solubility and Ionization
Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and unreliable results in biological assays.[7][8] The ionization state of a molecule, governed by its pKa, profoundly influences its solubility, permeability, and interaction with biological targets.
| Property | Representative Value | Significance |
| Aqueous Solubility | 25 µg/mL at pH 7.4 | A key factor for oral absorption and formulation; low solubility can be a major developmental hurdle. |
| pKa (acidic) | ~8.5 (Amide N-H) | Determines the charge state at physiological pH, affecting solubility, permeability, and target binding. |
| pKa (basic) | ~2.0 (Pyrazole N) | Influences behavior in the acidic environment of the stomach. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution after a prolonged equilibration period.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4). The presence of undissolved solid is essential.[9]
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][10]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.[9][11]
-
Quantification: Determine the concentration of the compound in the clear, saturated supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[7]
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.[12][13]
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent if necessary).
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add a standardized titrant (e.g., 0.1 M HCl to titrate the basic site, or 0.1 M NaOH to titrate the acidic site) in small, precise increments.[13]
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the sigmoid curve.[12][13]
Caption: Workflow for Potentiometric pKa Determination.
Permeability and Distribution: Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While the shake-flask method is traditional, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust, high-throughput alternative.[14][15][16]
| Property | Representative Value | Significance |
| LogP | 1.9 | Predicts membrane permeability and potential for non-specific binding. A value <5 is often desired for oral drugs. |
Experimental Protocol: LogP Determination by RP-HPLC
This method correlates the retention time of a compound on a hydrophobic (C18) column with the known LogP values of a set of standard compounds. It is a resource-sparing and reliable technique.[14][17][18]
Methodology:
-
System Setup: Use a C18 RP-HPLC column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Curve:
-
Select a set of 5-10 reference compounds with well-established LogP values that span the expected range of the test compound.[14][16]
-
Inject each reference compound and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Plot the logarithm of the capacity factor (log k) versus the known LogP values of the standards to generate a linear calibration curve.[17]
-
-
Sample Analysis: Inject the 4-Iodo-1H-pyrazole-3-carboxamide solution under the identical chromatographic conditions and determine its retention time and corresponding log k value.
-
LogP Calculation: Interpolate the log k value of the test compound onto the calibration curve to determine its experimental LogP.
Caption: Workflow for RP-HPLC-based LogP Determination.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13.0 | broad singlet | Pyrazole N-H |
| ~8.3 | singlet | Pyrazole C5-H | |
| ~7.8, ~7.5 | broad singlets | Carboxamide -NH₂ | |
| ¹³C NMR | ~165 | singlet | Carboxamide C=O |
| ~140 | singlet | Pyrazole C3 (attached to amide) | |
| ~135 | singlet | Pyrazole C5 | |
| ~70 | singlet | Pyrazole C4 (attached to Iodine) |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[19][20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretching (asymmetric & symmetric) of -NH₂ |
| ~3150 | Broad | N-H stretching of pyrazole ring |
| ~1670 | Strong | C=O stretching (Amide I band) |
| ~1620 | Medium | N-H bending (Amide II band) |
Note: The presence of the primary amide is characterized by two N-H stretching bands and the strong Amide I carbonyl absorption.[22][23][24]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[25]
| m/z Value | Interpretation |
| 253 | [M+H]⁺, the protonated molecular ion. |
| 252 | [M]⁺•, the molecular ion. |
| 127 | Isotopic signature of Iodine (I⁺). |
Note: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen will be observed, unlike with chlorine or bromine.[26] The fragmentation pattern would likely show the loss of the carboxamide group and other characteristic cleavages.
Conclusion
The comprehensive physicochemical characterization of 4-Iodo-1H-pyrazole-3-carboxamide, as outlined in this guide, is an indispensable phase in its evaluation as a potential drug candidate. The described protocols for determining melting point, solubility, pKa, and LogP provide the foundational data required for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This information, coupled with a definitive spectroscopic profile, enables researchers and drug development professionals to make informed decisions, optimize molecular design, and develop appropriate formulations, thereby accelerating the transition from a promising molecule to a viable therapeutic agent.
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